Methyl 2-cyano-3-methylhexanoate
Description
Contextualization within Cyanoester Chemistry and its Synthetic Relevance
Cyanoesters, characterized by the presence of both a cyano (-C≡N) and an ester (-COOR) functional group, are valuable intermediates in organic synthesis. The electron-withdrawing nature of these groups activates adjacent carbon atoms, making them susceptible to a variety of chemical transformations. This dual functionality allows for the construction of complex molecular architectures.
The chemistry of cyanoesters is rich and varied. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The ester group, on the other hand, can undergo hydrolysis, transesterification, or reduction to an alcohol. This versatility makes cyanoesters key starting materials for the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai
Cyanate (B1221674) esters, which have the general structure R−O−C≡N, are a related class of compounds known for their ability to form high-performance thermosetting resins upon trimerization. wikipedia.orgdakenchem.com These resins exhibit excellent thermal stability, low moisture absorption, and desirable electrical properties, making them suitable for applications in aerospace, electronics, and automotive industries. wikipedia.orgdakenchem.comyoutube.com While distinct from the cyanoester Methyl 2-cyano-3-methylhexanoate, the utility of cyanate esters further underscores the synthetic importance of the cyanate functional group in materials science.
Significance of this compound as a Versatile Chiral Building Block Precursor
Chirality, or "handedness," is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Chiral molecules and their mirror images, or enantiomers, can exhibit profoundly different biological activities. The synthesis of single enantiomers, known as asymmetric synthesis, is therefore a critical area of research.
This compound possesses a chiral center at the third carbon atom of the hexanoate (B1226103) chain. This makes it a valuable precursor for the synthesis of other chiral molecules. The development of methods to produce this compound in an enantiomerically pure form is of significant interest.
The catalytic asymmetric synthesis of chiral aminonitriles, which are important structural motifs in many bioactive molecules, has been an area of intensive investigation. nih.gov Various strategies, including the use of chiral metal complexes and organocatalysts, have been developed to achieve high enantioselectivity in the synthesis of these compounds. nih.govresearchgate.net For instance, the development of chiral halonium salts has enabled the asymmetric synthesis of β-amino cyanoesters with contiguous stereogenic centers. nih.gov
Furthermore, enzymatic methods have been explored for the stereoselective synthesis of related chiral cyanoesters. For example, the enzymatic hydrolysis of a racemic mixture can provide access to a single enantiomer of a chiral cyanoester, which can then be used in the synthesis of pharmaceuticals like (S)-Pregabalin. lupinepublishers.com
Historical Development and Evolution of Synthetic Strategies for this compound and Related Analogues
The synthesis of cyano-containing compounds has a rich history. The discovery of cyanoacrylates, for instance, dates back to 1942 when Dr. Harry Coover accidentally synthesized a material that stuck to everything it touched while trying to develop clear plastic gun sights during World War II. militarytimes.combris.ac.ukencyclopedia.com This serendipitous discovery eventually led to the development of "Super Glue." militarytimes.comencyclopedia.comwikipedia.orgyoutube.com The initial patent for cyanoacrylate was filed in 1947. wikipedia.org
The synthesis of cyanoacrylates is often based on the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as a cyanoacetate (B8463686). bris.ac.uk This reaction has been a cornerstone in the synthesis of various cyano-containing molecules.
Over the years, synthetic strategies have evolved to provide more efficient and selective methods for the preparation of cyanoesters. For instance, processes have been developed for the synthesis of (S)-3-cyano-5-methylhexanoic acid derivatives, which are key intermediates for the drug Pregabalin (B1679071). google.comgoogle.com These methods often involve steps like condensation, hydrogenation, and resolution to obtain the desired chiral product. google.comgoogle.com
The development of catalytic asymmetric methods has been a major advancement in the synthesis of chiral cyanoesters. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer with high purity. nih.govnih.govresearchgate.netencyclopedia.pub
Below is a table summarizing some key properties of this compound and related compounds.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C9H13NO2 | ontosight.ai |
| Molecular Weight | 167.21 g/mol | ontosight.ai |
| Boiling Point | 233-235°C | ontosight.ai |
| Melting Point | -20°C | ontosight.ai |
| Solubility | Soluble in most organic solvents, insoluble in water. | ontosight.ai |
| Ethyl 2-allyl-2-cyano-3-methylhexanoate | ||
| CAS Number | 33422-23-0 | chemicalbook.com |
| Molecular Formula | C13H21NO2 | chemicalbook.com |
| Molecular Weight | 223.31 g/mol | chemicalbook.com |
| Boiling Point | 122-124 °C (at 6 Torr) | chemicalbook.com |
| Ethyl 2-cyano-2-ethyl-3-methylhexanoate | ||
| CAS Number | 100453-11-0 | nih.gov |
| Molecular Formula | C12H21NO2 | nih.gov |
| (S)-3-Cyano-5-methylhexanoic acid ethyl ester | ||
| CAS Number | 181289-39-4 | cphi-online.com |
| Methyl 2-ethylhexanoate | ||
| Boiling Point | 176-177 °C | thegoodscentscompany.com |
| 2-Amino-5-cyano-3-methylbenzoic acid | ||
| CAS Number | 871239-18-8 | bldpharm.com |
| Molecular Formula | C9H8N2O2 | bldpharm.com |
| Molecular Weight | 176.17 g/mol | bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
90608-57-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-cyano-3-methylhexanoate |
InChI |
InChI=1S/C9H15NO2/c1-4-5-7(2)8(6-10)9(11)12-3/h7-8H,4-5H2,1-3H3 |
InChI Key |
CGANALKHURZBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C#N)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Cyano 3 Methylhexanoate
Conventional Chemical Synthesis Approaches
Conventional methods for synthesizing methyl 2-cyano-3-methylhexanoate primarily rely on well-established organic reactions. These approaches often involve the sequential formation of carbon-carbon and carbon-nitrogen bonds to construct the target molecule.
Alkylation and Cyanation Protocols for Hexanoate (B1226103) Derivatives
One common strategy involves the alkylation of a cyanoacetate (B8463686) precursor. This approach typically starts with a hexanoate derivative that is first functionalized to introduce a suitable leaving group. Subsequent reaction with a cyanide source, such as sodium or potassium cyanide, introduces the nitrile functionality. The order of these steps can be varied, with alkylation of a cyano-containing molecule being an alternative pathway.
Another route involves the use of diethyl malonate, which can be condensed with isovaleraldehyde (B47997). googleapis.comgoogle.com The resulting product can then undergo a Michael addition with a cyanide source, such as potassium cyanide, to introduce the cyano group. googleapis.comgoogle.com This is followed by decarboxylation to yield the desired cyano-ester. googleapis.comgoogle.com
Knoevenagel Condensation and Subsequent Transformations in this compound Synthesis
The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated dinitriles and related compounds. scielo.brresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. scielo.brscielo.org.mx
In the context of this compound synthesis, isovaleraldehyde can be reacted with methyl cyanoacetate. google.com This condensation, often catalyzed by a base like piperidine, directly forms an unsaturated intermediate, methyl 2-cyano-3-methylhex-2-enoate. google.com
Multi-Step Synthesis Pathways from Simpler Precursors
The synthesis of this compound often involves multi-step reaction sequences that build the molecule from simpler, readily available starting materials. libretexts.org A typical pathway might begin with the Knoevenagel condensation of isovaleraldehyde and methyl cyanoacetate to form methyl 2-cyano-3-methylhex-2-enoate. google.com This is followed by a Michael addition reaction. For instance, the unsaturated ester can react with diethyl malonate in the presence of a base like di-n-propylamine. google.com The resulting adduct then undergoes acidic hydrolysis and decarboxylation to yield the target molecule. google.com
These multi-step syntheses offer flexibility in introducing various functional groups and controlling the carbon skeleton of the final product. libretexts.org
Reductive Transformations and Selective Hydrogenation Strategies
Following the formation of the unsaturated intermediate, methyl 2-cyano-3-methylhex-2-enoate, a crucial step is the selective reduction of the carbon-carbon double bond without affecting the nitrile group. Catalytic hydrogenation is a common method for this transformation.
A key development in this area is the use of asymmetric hydrogenation. For instance, a rhodium catalyst with a chiral ligand like Me-DuPHOS can be used to hydrogenate the corresponding unsaturated acid, 3-cyano-5-methylhex-3-enoic acid salt, to produce the (S)-enantiomer of the cyano ester with high enantiomeric excess. nih.gov Subsequent hydrogenation of the nitrile group using a heterogeneous catalyst, such as Raney nickel, can then lead to the corresponding amine. nih.govlupinepublishers.com
The choice of catalyst and reaction conditions is critical for achieving high selectivity. For example, palladium on alumina (B75360) (Pd/γ-Al2O3) has been studied for the selective hydrogenation of related alkynols, where specific pretreatment conditions can influence the formation of desired unsaturated alcohol intermediates. mdpi.com
Enantioselective Synthesis of Chiral this compound and its Stereoisomers
The presence of a stereocenter at the C3 position of this compound means that it can exist as two enantiomers. The synthesis of a single enantiomer, which is often required for pharmaceutical applications, necessitates the use of enantioselective methods. wikipedia.org
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the synthesis of chiral this compound, a chiral auxiliary can be attached to the cyanoacetate or a related precursor. usm.edu The diastereoselectivity of subsequent reactions, such as alkylation, is then controlled by the steric and electronic properties of the auxiliary. wikipedia.org After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org While specific examples for this compound are not detailed in the provided search results, this is a general and powerful strategy in asymmetric synthesis. wikipedia.orgusm.edu
Another approach involves enzymatic resolution. For instance, a racemic mixture of a related precursor, 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, can be selectively hydrolyzed by an enzyme like TL lipase (B570770). lupinepublishers.com This results in the separation of the enantiomers, where one is hydrolyzed to the corresponding carboxylic acid salt, leaving the other enantiomer as the unreacted ester. lupinepublishers.com The desired enantiomer can then be further transformed into the target molecule. lupinepublishers.com
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis utilizes chiral catalysts to stereoselectively create new bonds, leading to a preferred enantiomer of the product. This approach is highly efficient, as a small amount of a chiral catalyst can generate a large quantity of a chiral product.
Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral olefins. wiley-vch.de This technique is particularly effective for synthesizing chiral cyano esters from their unsaturated precursors. The key to this transformation lies in the use of chiral phosphine (B1218219) ligands that coordinate to the rhodium center, creating a chiral environment that directs the approach of hydrogen to the substrate. wiley-vch.de
In the context of producing chiral β-cyano esters, the asymmetric hydrogenation of β-cyanocinnamic esters has been successfully developed. nih.govresearchgate.net This reaction provides an efficient route to valuable chiral gamma-aminobutyric acid (GABA) derivatives. nih.gov Catalytic systems composed of a rhodium precursor, such as [Rh(NBD)₂]BF₄, and a chiral bisphosphine ligand have demonstrated excellent enantioselectivities, often exceeding 99% ee. nih.govresearchgate.net
Research has shown that ligands capable of forming hydrogen bonds can significantly influence the catalytic activity and selectivity. nih.govresearchgate.net For instance, ferrocene–thiourea chiral bisphosphine ligands (ZhaoPhos series) have been investigated, revealing that even a single, precisely positioned hydrogen-bond donor on the ligand can be more effective than a double hydrogen-bond donor in terms of both reactivity and enantioselectivity for certain substrates. nih.govresearchgate.net A notable application is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a Rhodium Me-DuPHOS catalyst, which yields the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. researchgate.net
| Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| ZhaoPhos L1 | Methyl (Z)-3-cyano-3-phenylacrylate | >99 | 98 | R |
| ZhaoPhos L2 | Methyl (Z)-3-cyano-3-phenylacrylate | >99 | 97 | R |
| ZhaoPhos L1 | Methyl (Z)-3-cyano-3-(p-tolyl)acrylate | >99 | 99 | R |
| ZhaoPhos L1 | Methyl (Z)-3-cyano-3-(m-tolyl)acrylate | >99 | 99 | R |
Chiral phase-transfer catalysis (PTC) is an effective technique for asymmetric synthesis, particularly for reactions involving an organic and an aqueous phase. nih.gov This method relies on a chiral catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport an anion from the aqueous phase to the organic phase, where it reacts with a substrate within a chiral ion pair. nih.govcapes.gov.br This strategy avoids the need for strictly anhydrous conditions and expensive organometallic bases.
The asymmetric synthesis of α-amino acids has been a significant application of chiral PTC, involving the enantioselective alkylation of a protected glycine (B1666218) derivative. nih.gov Structurally rigid, chiral spiro-ammonium salts derived from binaphthol have proven to be highly effective catalysts, overcoming issues like Hofmann elimination seen with earlier Cinchona alkaloid-based catalysts. nih.gov
This methodology has been extended to the asymmetric conjugate addition of α-substituted-α-cyanoacetates to various acceptors. capes.gov.br For instance, the reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) can be catalyzed by bifunctional ammonium salts derived from trans-1,2-cyclohexanediamine, leading to 3,3-disubstituted isoindolinones through a cascade mechanism. nih.gov The catalyst mediates multiple steps, including deprotonation, ring opening, and intramolecular aza-Michael addition, demonstrating the versatility of the PTC system. nih.gov
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of organocatalysts, valued for their strong electron-donating ability and modular structure. nih.govrsc.org Chiral NHCs are particularly useful in asymmetric synthesis, where they can induce high enantioselectivity in a variety of transformations. rsc.org Generated in situ from stable azolium salt precursors (e.g., thiazolium, imidazolium, or triazolium salts) and a base, NHCs can catalyze reactions such as the benzoin (B196080) condensation, Stetter reaction, and various annulations. nih.gov
The catalytic cycle of NHCs often involves the generation of a chiral Breslow intermediate or a homoenolate equivalent, which then reacts with an electrophile. This "umpolung" (polarity reversal) strategy is a hallmark of NHC catalysis. nih.gov In the synthesis of chiral derivatives, a chiral NHC can catalyze the enantioselective annulation of α,β-unsaturated aldehydes with other substrates. rsc.org For example, the reaction of an α,β-unsaturated aldehyde with an enolizable ketone can produce highly functionalized chiral dihydropyranones with excellent enantiomeric excess. rsc.org The choice of the NHC precursor, base, and solvent is critical for optimizing both yield and stereoselectivity. rsc.org This catalytic approach offers a powerful tool for constructing complex chiral molecules that could include the structural motifs of cyanohexanoates.
Biocatalytic Approaches for Chiral this compound
Biocatalysis utilizes enzymes or whole microbial cells as catalysts for chemical transformations. These methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental sustainability. researchgate.net
Enzymatic kinetic resolution (EKR) is a widely applied biocatalytic method for separating enantiomers from a racemic mixture. This technique exploits the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. researchgate.net For racemic esters like derivatives of cyanohexanoic acid, lipase-mediated hydrolysis is a common strategy. In this process, the enzyme selectively hydrolyzes one ester enantiomer to its corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric purity. nih.govresearchgate.net
The synthesis of key chiral intermediates for the drug Pregabalin (B1679071), such as (S)-3-cyano-5-methylhexanoic acid, has been achieved through the kinetic resolution of racemic esters like 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). nih.govresearchgate.net Various lipases, including those from Thermomyces lanuginosus (Lipolase®), Candida antarctica (Novozym 435), and Pseudomonas cepacia, have been successfully employed. researchgate.netnih.gov Immobilization of the enzyme can significantly enhance its stability, reusability, and catalytic efficiency, making the process more economically viable for industrial applications. nih.gov
| Enzyme (Source) | Substrate | Result | Conversion (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Immobilized TTL mutant | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-acid | 49.7 | >95% (eep) |
| Immobilized Pseudomonas cepacia lipase | rac-3-cyano-5-methylhexanoic acid ethyl ester | (S)-ester | ~50 | >99% (ee) |
| Esterase from Arthrobacter sp. ZJB-09277 | rac-3-cyano-5-methylhexanoic acid ethyl ester | (S)-acid | 44.6 | 95.1% (ee) |
Enoate reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric bioreduction of activated carbon-carbon double bonds (C=C). nih.gov They catalyze the stereoselective trans-addition of two hydrogen atoms across the C=C bond of α,β-unsaturated compounds, such as aldehydes, ketones, carboxylic acids, and esters. This reaction typically requires a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydrogen source, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) in whole-cell or in vitro setups. nih.gov
The stereoselective production of chiral this compound could be achieved via the bioreduction of its α,β-unsaturated precursor, Methyl 2-cyano-3-methylhex-2-enoate. The two stereocenters at the α and β positions of the product would be determined by the facial selectivity of the enzyme in the C=C bond reduction. While ERs have shown limited activity towards some α,β-unsaturated carboxylic acids, their activity on the corresponding esters is often more favorable. nih.gov The vast diversity of available ERs and the potential for enzyme engineering allow for the selection or creation of a biocatalyst that can produce the desired enantiomer with high optical purity and yield. nih.gov This approach represents a green and efficient alternative to chemical reduction methods. nih.gov
Nitrilase-Catalyzed Transformations for Chiral Cyano-Containing Compounds
Nitrilase enzymes have garnered significant interest in the field of biocatalysis for the synthesis of chiral carboxylic acids from their corresponding nitriles. researchgate.netresearchgate.net This enzymatic approach presents a milder and more selective alternative to traditional chemical hydrolysis, which often requires harsh conditions that can be detrimental to other functional groups within a molecule. researchgate.net Nitrilases, which are found in various microorganisms and plants, can catalyze the conversion of nitrile-containing compounds into their corresponding carboxylic acids and ammonia (B1221849) in a single step. openbiotechnologyjournal.com
The application of nitrilases is particularly valuable for producing optically pure compounds, which are crucial as intermediates in the pharmaceutical industry. researchgate.net For instance, nitrilases have been successfully employed in the kinetic resolution of various cyanohydrins, yielding chiral acids with high enantiomeric excess. researchgate.net The enzyme's ability to selectively hydrolyze one enantiomer of a racemic nitrile mixture leaves the other enantiomer unreacted, allowing for the separation of two optically active compounds.
Research has demonstrated the effectiveness of nitrilases from various sources, such as Rhodococcus rhodochrous, in catalyzing these transformations. researchgate.net These enzymes exhibit remarkable chemoselectivity, meaning they can act on a nitrile group without affecting other sensitive functionalities like esters or aldehydes. researchgate.net This characteristic is a significant advantage over chemical methods, which may lack such selectivity. researchgate.net The mild reaction conditions, typically at neutral pH and ambient temperatures, further contribute to the appeal of nitrilase-catalyzed processes. mdpi.com
Whole-Cell Biocatalysis Studies for Efficient Production
Whole-cell biocatalysis offers a practical and economically viable approach for the large-scale production of valuable chemicals. nih.gov By utilizing entire microbial cells as catalysts, the need for costly and time-consuming enzyme purification is eliminated. nih.gov Furthermore, whole-cell systems inherently provide the necessary cofactors and a stable cellular environment for the enzymes to function optimally. nih.gov
In the context of producing cyano-containing compounds, whole-cell biocatalysis has been explored for its potential to improve efficiency and productivity. nih.govresearchgate.net The use of recombinant microorganisms, engineered to overexpress specific enzymes like nitrilases, has shown promise in enhancing the yields of desired products. nih.gov For example, studies have focused on developing robust whole-cell biocatalysts for the synthesis of precursors for pharmaceuticals. researchgate.net
One of the key advantages of whole-cell biocatalysis is the potential for multi-step reactions to be carried out in a single pot. nih.gov This can involve the regeneration of cofactors within the cell, which is crucial for many enzymatic reactions. nih.govnih.gov The stability and reusability of whole-cell biocatalysts are also important factors for industrial applications, and research has been directed towards immobilizing cells to improve their operational stability. researchgate.net The table below illustrates some examples of industrial applications of whole-cell biocatalysis.
| Product | Enzyme | Microorganism | Annual Production (Tonnes) |
| Acrylamide | Nitrile hydratase | Rhodococcus rhodochrous J1 | 30,000 |
| Nicotinamide | Nitrile hydratase | Rhodococcus rhodochrous J1 | 6,000 |
| (Data sourced from a 2015 publication) nih.gov |
Advanced and Sustainable Synthetic Routes
The development of advanced and sustainable synthetic routes is a primary focus in modern organic chemistry, aiming to enhance efficiency, reduce waste, and improve the environmental profile of chemical processes.
Chemoenzymatic Cascade Reactions for Enhanced Efficiency
In the context of synthesizing functionalized esters, a chemoenzymatic cascade could involve an initial enzyme-catalyzed step to create a chiral intermediate, followed by a chemical reaction to complete the synthesis. For instance, a hydrolase could be used for the enantioselective synthesis of a cyanohydrin, which is then protected in a subsequent chemical step within the same reaction flow. rsc.org The integration of these distinct reaction types into a continuous process is a key advantage of this methodology. rsc.org
Researchers have successfully demonstrated the use of multi-enzyme cascades to produce complex molecules with high stereoselectivity. acs.orgnih.gov These cascades can create multiple new stereocenters in a controlled manner, leading to densely functionalized products that would be challenging to synthesize using traditional methods alone. acs.orgnih.gov The compatibility of the enzymatic and chemical steps is a critical consideration in designing effective chemoenzymatic cascades. rsc.org
Integration of Flow Chemistry Principles in this compound Synthesis
Flow chemistry, also known as continuous flow chemistry or microchemistry, involves performing chemical reactions in a continuous stream within a reactor. rsc.orglabunlimited.com This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and easier scalability. rsc.orgnumberanalytics.com
The principles of flow chemistry are based on using pumps to introduce reagents into a reactor, such as a plug flow reactor (PFR) or a continuous stirred-tank reactor (CSTR), where they mix and react. rsc.orgnumberanalytics.com The reaction conditions, including temperature, pressure, and residence time (the time reagents spend in the reactor), can be precisely controlled to optimize product yield and selectivity. numberanalytics.comorganic-chemistry.org
For the synthesis of esters like this compound, flow chemistry can offer significant benefits. The efficient mixing and heat transfer in microreactors can lead to faster reaction times and higher yields compared to batch methods. riken.jp Furthermore, the enclosed nature of flow systems enhances safety, particularly when dealing with hazardous reagents. The scalability of flow processes can be achieved by either "numbering up" (using multiple reactors in parallel) or "sizing up" (increasing the dimensions of the reactor). rsc.org The table below summarizes key parameters in flow chemistry.
| Parameter | Batch Chemistry | Flow Chemistry |
| Stoichiometry | Set by molar ratio of reagents | Set by flow rate and molarity ratio |
| Reaction Time | Time vessel is stirred at fixed conditions | Residence time (ratio of reactor volume to flow rate) |
| Mixing | Dependent on stirring efficiency | Determined by diffusion in small volumes |
| (Data compiled from various sources) organic-chemistry.org |
Green Chemistry Methodologies for Eco-Friendly Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openbiotechnologyjournal.com The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to create more environmentally friendly and sustainable manufacturing processes. researchgate.netresearchgate.net
Biocatalysis, as discussed in previous sections, is a cornerstone of green chemistry. openbiotechnologyjournal.com The use of enzymes, such as nitrilases, operates under mild conditions, reduces the need for protecting groups, and often leads to higher selectivity, thereby minimizing waste. researchgate.netresearchgate.netopenbiotechnologyjournal.com These enzymatic processes are considered an eco-friendly alternative to many traditional chemical methods. researchgate.net
In addition to biocatalysis, other green chemistry methodologies are relevant to the production of compounds like this compound. The use of continuous flow processes contributes to green chemistry by improving energy efficiency, reducing solvent usage, and enhancing safety. riken.jp The development of solid catalysts that can be easily separated from the reaction mixture and reused also aligns with the principles of green chemistry by minimizing waste. riken.jp The ultimate goal is to develop atom-economical reactions where the majority of the atoms from the starting materials are incorporated into the final product.
Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Cyano 3 Methylhexanoate
Nucleophilic Reactivity at the Cyano Group
The cyano group (C≡N) in methyl 2-cyano-3-methylhexanoate is characterized by a carbon atom triple-bonded to a nitrogen atom. This arrangement makes the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org
Nucleophilic Addition Reactions and Subsequent Functionalization
The carbon atom of the nitrile group in this compound is electrophilic and can undergo nucleophilic addition. For instance, the addition of a Grignard reagent or an organolithium reagent would lead to the formation of an imine anion after the initial nucleophilic attack. This intermediate can then be hydrolyzed to form a ketone. libretexts.org
Another important reaction is the addition of hydride ions, typically from a reducing agent like lithium aluminum hydride (LiAlH4). This reaction proceeds via nucleophilic addition of a hydride to the carbon of the cyano group, forming an imine anion. A second hydride addition then occurs, leading to a dianion which, upon protonation with water, yields a primary amine. openstax.org
The cyanide anion itself can act as a nucleophile in various reactions, leading to the formation of a carbon-carbon bond. khanacademy.org This is particularly relevant in the synthesis of precursors for pharmaceuticals. For example, the Michael addition of potassium cyanide to an α,β-unsaturated ester can yield a cyano-substituted compound. google.com
Hydrolytic Pathways of the Cyano and Ester Functionalities
Both the cyano and ester groups of this compound are susceptible to hydrolysis under acidic or basic conditions. ontosight.ai The hydrolysis of the nitrile can lead to either a carboxylic acid or an amide, depending on the reaction conditions.
Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, forming an imine anion. openstax.org This is followed by protonation to yield an iminolate, which tautomerizes to an amide. Further hydrolysis of the amide, involving nucleophilic acyl substitution, results in a carboxylate anion and ammonia (B1221849). openstax.org
Acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, making the carbon atom more electrophilic. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of a protonated amide, which can then be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. libretexts.org
It's important to note that the ester group can also be hydrolyzed under these conditions. The relative rates of nitrile and ester hydrolysis can be influenced by the specific reaction conditions and the presence of catalysts.
Reactivity of the Ester Moiety
The ester group in this compound also provides a site for various chemical transformations.
Transesterification and Ester Exchange Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield ethyl 2-cyano-3-methylhexanoate and methanol (B129727). This type of reaction is useful for modifying the properties of the molecule or for introducing different functional groups. A study on the synthesis of β-cyanoacrylate esters demonstrated the use of transesterification by reacting (Z)-ethyl 3-cyanohex-2-enoate with methanol in the presence of hydrochloric acid to produce (Z)-methyl 3-cyanohex-2-enoate. acs.org
Condensation and Intramolecular Cyclization Reactions
The presence of the α-hydrogen and the electron-withdrawing cyano and ester groups makes the α-carbon of this compound acidic and thus capable of participating in condensation reactions. For instance, it can react with aldehydes or ketones in the presence of a base.
Intramolecular cyclization reactions are also possible, particularly if another reactive functional group is present in the molecule. For example, a study on a related compound, a 1,4-diketone with a 2-cyano-3,10-diketone fragment, showed that it could undergo intramolecular cyclization under both acidic and basic conditions. mdpi.comresearchgate.net Under basic conditions (t-BuOK in t-BuOH), an intramolecular nitrile-anionic cyclization occurred to form an A-pentacyclic alkene β-ketonitrile. mdpi.com Under acidic conditions (TsOH in benzene), a different cyclization led to a 2-cyanopyran-3-one derivative. researchgate.net These examples highlight the potential for this compound to participate in similar intramolecular reactions if appropriately substituted.
Stereochemical Control and Diastereoselectivity in this compound Reactions
The carbon at the 3-position of this compound is a stereocenter, meaning the molecule can exist as different stereoisomers. Controlling the stereochemistry during reactions is crucial, especially in the synthesis of enantiomerically pure pharmaceuticals like Pregabalin (B1679071). lupinepublishers.comrsc.org
Several strategies have been developed to control the stereochemistry at this center. One common approach is the use of enzymatic resolutions. For example, the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid ethyl ester can be achieved using lipases. google.com In one study, lipase (B570770) from Candida antarctica B was used for the stereoselective hydrolysis of the R-isomer, leaving the desired (S)-3-cyano-5-methylhexanoic acid ethyl ester unreacted. google.com Another study utilized an esterase from Arthrobacter sp. for the kinetic resolution of (S)-3-cyano-5-methyl hexanoic acid. researchgate.net
Enzymatic hydrolysis of a related dinitrile, 2-isobutyl-succinonitrile, has also been shown to be both regio- and stereoselective, preferentially hydrolyzing the (S)-enantiomer to (S)-3-cyano-5-methylhexanoic acid. googleapis.com
Asymmetric synthesis is another powerful tool. The asymmetric hydrogenation of a precursor, such as a 3-cyano-5-methylhex-3-enoic acid salt, using a chiral rhodium catalyst like Me-DuPHOS, can produce the (S)-enantiomer of the corresponding cyano ester with high enantiomeric excess. researchgate.net
The diastereoselectivity of reactions can also be influenced by the choice of reagents and reaction conditions. For example, in the synthesis of a pregabalin precursor, the addition of cyanide to an α,β-unsaturated oxazolidinone derivative resulted in the formation of a chiral cyano intermediate, although the stereochemistry of the major diastereomer was not the one desired for pregabalin. google.com
The following table summarizes the key reactions and the stereochemical outcomes discussed:
| Reaction | Reagents/Catalyst | Product | Stereochemical Aspect |
| Enzymatic Resolution | Lipase (e.g., from Candida antarctica B) | (S)-3-cyano-5-methylhexanoic acid ethyl ester | Stereoselective hydrolysis of the R-ester |
| Enzymatic Hydrolysis | Nitrilase | (S)-3-cyano-5-methylhexanoic acid | Regio- and stereoselective hydrolysis of the (S)-dinitrile |
| Asymmetric Hydrogenation | Rhodium Me-DuPHOS catalyst | (S)-3-cyano-5-methylhexanoate | High enantiomeric excess of the (S)-enantiomer |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry serves as a powerful tool to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For a compound like this compound, computational approaches can elucidate the intricate details of its transformations, such as additions to its carbon-carbon double bond or reactions involving the cyano and ester functionalities. These methods allow for the mapping of potential energy surfaces, identification of transient intermediates, and characterization of transition states, which are crucial for a comprehensive understanding of reaction kinetics and selectivity.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying reaction pathways. In the context of this compound, DFT calculations can be employed to model various potential reactions, such as nucleophilic additions, polymerizations, or cyclizations.
For instance, a DFT study on a related compound, ethyl α-cyanoacrylate, investigated its anionic polymerization initiated by water. researchgate.net Such a study for this compound would involve optimizing the geometries of the reactants, transition states, and products for a given reaction pathway. The calculations would yield important energetic information, such as activation energies and reaction enthalpies, which are critical for determining the feasibility and kinetics of the reaction.
The following is an illustrative data table showcasing the type of results that would be obtained from a DFT study on a hypothetical reaction of this compound.
Illustrative DFT Calculation Results for a Hypothetical Reaction of this compound Note: This data is for illustrative purposes and is based on typical values for similar compounds.
| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Enthalpy (kcal/mol) |
| Michael Addition with a Nucleophile | This compound + Nu⁻ | 15.2 | Adduct | -25.8 |
| Anionic Polymerization Initiation | This compound + H₂O | 13.8 | Initiated Monomer | -5.4 |
| Radical Addition | This compound + R• | 8.5 | Radical Adduct | -18.1 |
A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Transition state analysis provides detailed information about the geometry and electronic structure of this fleeting species, which in turn helps to understand the factors that control the reaction's speed and selectivity.
For transformations involving this compound, such as a Michael addition, computational methods can be used to locate the transition state structure. weizmann.ac.il This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point. Once located, a frequency calculation is typically performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
From the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses, with the height of the energy barrier corresponding to the activation energy. By comparing the energy profiles of different possible pathways, chemists can predict which reaction is more likely to occur.
The following interactive data table illustrates the kind of data that would be generated in a transition state analysis for a hypothetical reaction of this compound.
Illustrative Transition State Properties for a Hypothetical Michael Addition to this compound Note: This data is for illustrative purposes and is based on typical values for similar reactions.
| Property | Value | Description |
| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state. The negative sign indicates a vibrational mode leading to bond formation/breaking. |
| Activation Energy (ΔG‡) | 18.5 kcal/mol | The free energy barrier that must be overcome for the reaction to proceed. |
| Key Bond Distance (C=C) | 1.45 Å | The length of the carbon-carbon double bond in the transition state, elongated from its typical double bond length. |
| Key Bond Distance (C-Nu) | 2.10 Å | The distance of the forming bond between the nucleophile (Nu) and the β-carbon of the cyanoacrylate. |
Strategic Utility and Derivatives of Methyl 2 Cyano 3 Methylhexanoate in Complex Organic Synthesis
Role as an Intermediate for Pharmaceutical Precursors
The structural features of methyl 2-cyano-3-methylhexanoate make it an ideal starting point for the synthesis of various pharmaceutical precursors. Its bifunctional nature, possessing both a cyano and an ester group, allows for a range of chemical transformations to build more complex molecules.
Synthesis of Gamma-Amino Acid Analogues (e.g., Pregabalin (B1679071) Precursors)
A significant application of this compound and its analogues is in the synthesis of gamma-amino acid (GABA) analogues, a class of drugs with various therapeutic uses. nih.govlupinepublishers.com One of the most prominent examples is the synthesis of precursors for Pregabalin, a medication used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. lupinepublishers.comresearchgate.net
The synthesis of Pregabalin often involves the creation of a key chiral intermediate, (S)-3-cyano-5-methylhexanoic acid or its esters. acs.orgresearchgate.net Various synthetic strategies have been developed to achieve this, frequently utilizing derivatives of this compound.
Another strategy involves the asymmetric hydrogenation of a cyano-substituted olefin. google.comnih.gov For example, a 3-cyano-5-methylhex-3-enoic acid salt can be hydrogenated using a chiral rhodium catalyst, such as Rhodium-Me-DuPHOS, to produce (S)-3-cyano-5-methylhexanoate with high enantiomeric excess. nih.gov Subsequent reduction of the nitrile group then yields Pregabalin. nih.gov
The stereoselectivity of these reactions is crucial for the synthesis of the desired (S)-enantiomer of Pregabalin, which is the pharmacologically active form. researchgate.net Researchers have explored various methods to enhance stereoselectivity, including the use of specific enzyme mutants and optimizing reaction conditions. rsc.org
| Precursor | Synthetic Method | Key Intermediate | Resulting Pregabalin Precursor |
| rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Chemoenzymatic resolution with lipase (B570770) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | (S)-ethyl 3-cyano-5-methylhexanoate |
| 3-cyano-5-methylhex-3-enoic acid salt | Asymmetric hydrogenation with Rh-Me-DuPHOS catalyst | (S)-3-cyano-5-methylhexanoate | (S)-3-cyano-5-methylhexanoate |
| 2-isobutyl-succinonitrile | Regio- and stereoselective hydrolysis with nitrilase | (S)-3-cyano-5-methylhexanoic acid | (S)-3-cyano-5-methylhexanoic acid |
Formation of Advanced Intermediates for Bioactive Compounds
Beyond Pregabalin, this compound and its derivatives are valuable intermediates for a broader range of bioactive compounds. ontosight.aimidas-pharma.comsalvavidaspharma.com The presence of the cyano and ester groups provides synthetic handles for the introduction of various functional groups and the construction of diverse molecular scaffolds.
For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to other functional groups. These transformations open up pathways to synthesize a variety of complex molecules with potential biological activity. One example is the use of 2-Cyano-2-ethyl-3-methylhexanoic Acid Ethyl Ester as an intermediate in the synthesis of Pentobarbital derivatives. pharmaffiliates.com
Synthesis and Reactivity of this compound Analogues and Derivatives
The versatility of this compound is further expanded by the ability to modify its structure at multiple positions, leading to a wide array of analogues and derivatives with tailored properties and reactivity.
Structural Modifications at the Cyano Group
The cyano group is a key functional group that can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org The nitrile can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. niscpr.res.in This transformation is fundamental in the synthesis of gamma-amino acids like Pregabalin. niscpr.res.in
Furthermore, the cyano group can participate in addition reactions. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org Radical reactions involving internal addition to a cyano group can also be used to form new ring systems. libretexts.org
Transformations of the Ester Group
The methyl ester group of this compound is also amenable to various chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, a key step in some synthetic routes to Pregabalin. researchgate.net The ester can also be reduced to a primary alcohol using strong reducing agents.
Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, allows for the introduction of different alkyl groups. This can be useful for modifying the physical properties of the molecule or for subsequent synthetic steps.
Derivatization of the Alkyl Chain and Stereocenters
The alkyl chain of this compound offers further opportunities for derivatization. The carbon atom adjacent to the cyano and ester groups (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at this position.
Strategic Utility in Precursor Synthesis for Advanced Materials
The strategic utility of this compound as a precursor for advanced materials stems from the versatile reactivity of its functional groups: the cyano group, the ester group, and the potential for polymerization through the carbon-carbon double bond. While direct research on the polymerization of this compound is not extensively documented in publicly available literature, its structural similarity to other alkyl cyanoacrylates allows for well-grounded inferences regarding its potential in the synthesis of specialized polymers and functional materials.
The presence of both a cyano and an ester group attached to the same carbon atom activates the double bond, making it highly susceptible to polymerization, particularly anionic polymerization. pcbiochemres.com This high reactivity is a key characteristic of cyanoacrylates, famously utilized in instant adhesives. pcbiochemres.comnih.gov However, beyond adhesion, the incorporation of a monomer like this compound into a polymer backbone can impart unique properties, paving the way for its use in more advanced applications.
The development of high-performance n-type organic and polymeric semiconductors, for instance, often relies on the incorporation of strongly electron-deficient building blocks, for which cyano-functionalized (hetero)arenes are emerging candidates. rsc.org The electron-withdrawing nature of the cyano group can significantly influence the electronic and optical properties of a material. rsc.org
Role in Polymer Synthesis
The polymerization of alkyl 2-cyanoacrylates can proceed through different mechanisms, primarily anionic and radical polymerization, leading to polymers with distinct characteristics.
Anionic Polymerization:
Anionic polymerization of cyanoacrylates is typically rapid and can be initiated by weak bases, including traces of water or amines. pcbiochemres.com This process involves the conjugate addition of a nucleophile to the electron-deficient double bond of the monomer. pcbiochemres.com The propagating center is a carbanion stabilized by the adjacent cyano and ester groups. pcbiochemres.com
While highly efficient, controlling the anionic polymerization of cyanoacrylates to achieve well-defined polymer architectures can be challenging due to its high speed and sensitivity to impurities. researchgate.net However, for applications where rapid curing is desired, this is a significant advantage.
Radical Polymerization:
Radical polymerization of alkyl 2-cyanoacrylates offers a more controlled approach to synthesizing polymers with tailored properties. nih.gov This method typically requires the use of radical initiators and is performed under acidic conditions to suppress the competing anionic polymerization. nih.govnih.gov A significant advantage of radical polymerization is the ability to copolymerize cyanoacrylates with a wide range of other monomers, enabling the creation of copolymers with unique combinations of properties. mdpi.com For instance, copolymerization with electron-rich monomers like vinyl ethers can lead to alternating head-to-tail copolymers. mdpi.com
Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been explored for cyanoacrylates, offering the potential to synthesize block copolymers with well-defined structures. mdpi.com
Below is a table summarizing typical conditions for the radical polymerization of related alkyl 2-cyanoacrylates, which can be extrapolated to understand the potential polymerization behavior of this compound.
| Monomer | Initiator | Solvent/Conditions | Resulting Polymer | Reference |
| Ethyl 2-cyanoacrylate | 1,1'-Azobis(cyclohexanenitrile) (ACN) | 1,3-Propanesultone (anionic stabilizer), 90-95 °C | Block copolymers via RAFT | mdpi.com |
| Ethyl 2-cyanoacrylate | Not specified | Copolymerization with vinyl ether | Alternating head-to-tail copolymer | mdpi.com |
| Methyl Acrylate | Palladium dimer complex / Ethyl iodoacetate | Photoirradiation | Poly(methyl acrylate) with good dispersity | bohrium.com |
Application in Functional Materials
The polymers derived from this compound, or its copolymers, are anticipated to be valuable in the realm of functional materials due to the properties imparted by the cyano and ester groups.
The cyano group is known for its ability to coordinate with metal ions. acs.org This property can be exploited to create materials for applications such as ion recognition, catalysis, or the development of antibacterial surfaces through the complexation of silver ions (Ag+). acs.org By incorporating cyano-containing monomers into hydrogels, for example, it is possible to enhance the immobilization of Ag+ ions for antimicrobial applications. acs.org
Furthermore, the presence of cyano groups can significantly impact the electronic properties of organic materials. Cyano-functionalized molecules are actively researched for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to their electron-withdrawing nature which can lead to desirable energy level alignments for charge transport. rsc.org Cyano-functionalized graphitic nanoplatelets have also been shown to be effective reinforcing fillers for polymer resins like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), improving mechanical properties and thermal stability. mdpi.com
The following table outlines potential applications of polymers derived from functionalized cyanoacrylates, suggesting the prospective utility of poly(this compound).
| Functional Group | Property | Potential Application | Relevant Findings on Related Compounds | Reference |
| Cyano Group | Coordination with metal ions | Antibacterial surfaces, Ion sensors | Cyano groups in polymers enhance Ag+ ion immobilization in hydrogels. | acs.org |
| Cyano Group | Electron-withdrawing nature | Organic electronics (OLEDs, OSCs), n-type semiconductors | Cyano-functionalization is a key strategy for developing high-performance n-type organic semiconductors. | rsc.org |
| Ester Group | Hydrolytic degradation | Biodegradable materials | Poly(alkyl cyanoacrylates) are known to be biodegradable. | researchgate.net |
| Polymer Backbone | Mechanical reinforcement | Nanocomposites | Cyano-functionalized graphitic nanoplatelets improve the mechanical properties of ABS resin. | mdpi.com |
Use in Nanomaterial Synthesis
The controlled polymerization of monomers like this compound can be a powerful tool for the bottom-up synthesis of functional nanomaterials. The preparation of nanoparticles from alkyl 2-cyanoacrylates is an area of significant interest, particularly for biomedical applications. nih.gov
The properties of the resulting nanoparticles, such as size, surface charge, and hydrophobicity, can be tuned by controlling the polymerization conditions and the specific structure of the monomer. The presence of the 3-methylhexanoate group in this compound would likely lead to more hydrophobic nanoparticles compared to those derived from simpler methyl or ethyl cyanoacrylates, which could be advantageous for specific drug delivery systems or encapsulation applications.
Radical polymerization, especially controlled radical polymerization techniques, offers a viable route to produce well-defined nanoparticles and block copolymers that can self-assemble into various nanostructures. mdpi.com These nanostructures can serve as templates or scaffolds for the creation of more complex materials for catalysis, sensing, or advanced coatings.
Advanced Analytical and Spectroscopic Methodologies in Research on Methyl 2 Cyano 3 Methylhexanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of Methyl 2-cyano-3-methylhexanoate and related molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides unambiguous assignment of proton and carbon signals. researchgate.netscispace.commdpi.com
In mechanistic studies, NMR can be used to analyze the conformation of the molecule. For instance, in similar cyanocyclohexanone structures, NMR data suggests the adoption of a chair conformation where the orientation of substituents (axial or equatorial) can be determined. researchgate.netscispace.com This is crucial for understanding the steric and electronic effects that govern the compound's reactivity and properties. 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful, as they can establish through-space correlations between protons, revealing their spatial proximity and thus defining the molecule's three-dimensional structure and relative stereochemistry. mdpi.com
For the definitive determination of absolute stereochemistry, chiral derivatizing agents are often employed in what is known as the Mosher method. usm.edu By reacting the chiral molecule with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), diastereomeric esters are formed. Analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration at the chiral centers. usm.edu
| NOESY | Identifies protons that are close in space, regardless of bonding. mdpi.com | Elucidates the 3D structure and relative stereochemistry of the molecule. mdpi.com |
Mass Spectrometry Techniques for Reaction Monitoring and Structural Confirmation
Mass spectrometry (MS) is an essential tool for both the confirmation of the molecular weight of this compound and for monitoring the progress of its synthesis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, thereby confirming its chemical formula.
During synthesis, MS techniques, often coupled with chromatographic separation like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), can be used to monitor the reaction. mdpi.comsemanticscholar.org By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product and any byproducts. This real-time analysis is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities.
The fragmentation pattern observed in the mass spectrum also provides structural information. Upon ionization, the molecule breaks apart in a predictable manner, and the resulting fragment ions are characteristic of the molecule's structure. Analyzing this fragmentation can help to confirm the connectivity of atoms within the molecule.
Chromatographic Methods for Enantiomeric Purity Determination
As this compound contains chiral centers, it can exist as different stereoisomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.commdpi.comcnr.it
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com Polysaccharide-based columns, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds. mdpi.comwindows.net Method development involves screening different chiral columns and optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. mdpi.com Once separated, the enantiomers can be quantified using a detector (e.g., UV-Vis), and the enantiomeric purity can be calculated from the relative peak areas.
Table 2: Common Chiral Stationary Phases for HPLC
| CSP Type | Basis of Separation | Typical Analytes |
|---|---|---|
| Polysaccharide Derivatives | Forms transient diastereomeric complexes with analytes through hydrogen bonding, dipole-dipole, and π-π interactions. windows.net | Broad range of compounds, including pharmaceuticals. windows.net |
| Cyclodextrin-Based | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. | Apolar molecules or those with aromatic rings. |
| Macrocyclic Glycopeptides | Multi-modal interactions including ionic, hydrogen bonding, and π-π interactions. | Particularly useful for polar and ionizable compounds. |
Gas Chromatography (GC) with a chiral stationary phase can also be used for enantiomeric purity determination, especially for volatile and thermally stable compounds.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound provides direct evidence for its key structural features. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds within that group to vibrate.
The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity absorption band in the region of 2260-2210 cm⁻¹. mdpi.commdpi.com The ester functional group is identified by the strong, sharp absorption of the carbonyl (C=O) stretch, typically found between 1750 and 1735 cm⁻¹. docbrown.info Additionally, the C-O stretching vibrations of the ester group will appear in the 1300-1000 cm⁻¹ region. The various C-H bonds in the methyl and hexanoate (B1226103) parts of the molecule will show stretching vibrations just below 3000 cm⁻¹. libretexts.org This "fingerprint" of absorption bands is unique to the molecule and serves as a quick check for the successful synthesis of the target compound. docbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N stretch | 2260 - 2210 |
| Ester | C=O stretch | 1750 - 1735 |
| Ester | C-O stretch | 1300 - 1000 |
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR with chiral derivatizing agents can provide the absolute stereochemistry, the unequivocal and most definitive method is single-crystal X-ray crystallography. usm.edu This technique can be applied to the final product or a suitable crystalline derivative or intermediate. usm.edu
The method involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule within the crystal lattice. This map reveals the precise spatial arrangement of every atom, providing bond lengths, bond angles, and, most importantly, the absolute stereochemistry at each chiral center. mdpi.com The successful determination of the structure of a related intermediate via X-ray diffraction can confirm the stereochemical outcome of a synthetic step, which, if subsequent reactions proceed with known stereochemical transformations, can establish the stereochemistry of the final product. usm.edu
In cases where obtaining crystals large enough for X-ray diffraction is challenging, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative for determining the absolute configuration from nanocrystals. researchgate.net
Challenges and Future Directions in Academic Research on Methyl 2 Cyano 3 Methylhexanoate
Development of Next-Generation Highly Efficient and Stereoselective Synthetic Routes
The creation of stereochemically pure compounds is a cornerstone of modern organic synthesis, particularly for biologically active molecules where a specific enantiomer is desired. The development of highly efficient and stereoselective synthetic routes for compounds like Methyl 2-cyano-3-methylhexanoate is an ongoing area of academic research.
Current synthetic strategies often involve multi-step processes that may suffer from moderate yields or the use of stoichiometric amounts of chiral auxiliaries, which can be costly and generate significant waste. A significant challenge lies in the development of catalytic asymmetric methods that can directly install the desired stereochemistry with high fidelity.
Future research in this area is likely to focus on several key aspects:
Novel Catalytic Systems: The design and discovery of new chiral catalysts, including transition metal complexes and organocatalysts, that can mediate the stereoselective cyanation or alkylation steps with high enantioselectivity and turnover numbers.
Asymmetric Michael Additions: Investigating asymmetric Michael additions of cyanide sources to α,β-unsaturated esters is a promising avenue. Research into novel chiral phase-transfer catalysts or Lewis acid/base catalysts could lead to more direct and atom-economical routes.
Memory of Chirality: Exploring synthetic strategies that leverage the "memory of chirality" concept, where transient chiral intermediates transfer their stereochemical information to the final product, could offer innovative and efficient pathways.
A comparative look at potential stereoselective methods highlights the ongoing quest for improvement:
| Method | Potential Advantages | Potential Challenges |
| Chiral Auxiliary-Based Synthesis | Well-established, reliable stereocontrol | Stoichiometric use of expensive auxiliaries, additional protection/deprotection steps, waste generation |
| Asymmetric Catalysis | High atom economy, potential for high enantioselectivity, catalytic amounts of chiral material | Catalyst development can be challenging, optimization of reaction conditions required |
| Organocatalysis | Metal-free, often less sensitive to air and moisture, readily available catalysts | Catalyst loading can be high, may require longer reaction times |
Exploration of Novel Biocatalytic Systems and Enzyme Engineering for Enhanced Performance
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. google.com The application of enzymes to the synthesis of chiral nitriles and esters is a particularly active area of research.
For the synthesis of precursors to this compound, enzymes such as nitrilases and lipases have shown significant promise. nih.govgoogle.com Nitrilases can selectively hydrolyze one nitrile group in a dinitrile precursor, setting the stage for the desired chiral center. google.comgoogle.com Lipases can be used for the kinetic resolution of racemic esters, providing access to one enantiomer in high purity. nih.govlupinepublishers.com
However, challenges remain in the application of biocatalysis:
Enzyme Stability and Activity: Natural enzymes may not be optimally suited for industrial process conditions, exhibiting low stability or activity with non-natural substrates.
Substrate Scope: The substrate range of many enzymes is limited, necessitating the discovery or engineering of new biocatalysts for specific target molecules.
Product Inhibition: The accumulation of the product can sometimes inhibit the enzyme, leading to incomplete conversions.
Future research will likely focus on:
Enzyme Engineering: Techniques like directed evolution and rational design can be used to tailor enzymes with improved properties, such as enhanced thermostability, altered substrate specificity, and increased tolerance to organic solvents. google.com For instance, a mutant of Talaromyces thermophilus lipase (B570770) has shown increased efficiency in the kinetic resolution of a precursor to pregabalin (B1679071), a molecule structurally related to this compound. nih.gov
Immobilization: Immobilizing enzymes on solid supports can enhance their stability and allow for easier separation and reuse, making the process more cost-effective for industrial applications. nih.gov
Novel Biocatalytic Routes: The discovery of new enzymatic reactions or the design of artificial metalloenzymes could open up entirely new and more efficient synthetic pathways.
Integration of Automated Synthesis and Continuous Processing in Industrial Applications
The shift from traditional batch manufacturing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering improved safety, efficiency, and scalability. nih.govpurkh.com The integration of automated systems with continuous processing holds immense potential for the industrial production of fine chemicals like this compound. durham.ac.uknih.govcapes.gov.br
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents or intermediates. rsc.org For reactions involving toxic reagents like cyanides or highly reactive intermediates, the small reaction volumes and contained nature of flow systems offer significant safety advantages. durham.ac.uk
Key areas for future academic research in this domain include:
Development of Flow-Based Synthetic Routes: Designing and optimizing multi-step syntheses in a continuous flow setup. nih.govdurham.ac.uk This can involve telescoping multiple reaction steps without the need for intermediate purification, significantly reducing processing time and waste. rsc.org
In-line Analysis and Automation: Integrating real-time analytical techniques (e.g., IR, NMR) into flow systems allows for continuous monitoring of the reaction progress and automated optimization of reaction conditions. durham.ac.uknih.gov
Scalability Studies: Investigating the scalability of flow processes from the laboratory to pilot and industrial scales is crucial for practical implementation.
The table below illustrates the advantages of continuous flow chemistry over traditional batch processing:
| Feature | Batch Processing | Continuous Flow Chemistry |
| Safety | Handling of large volumes of hazardous materials can be risky. | Smaller reaction volumes and better heat dissipation enhance safety. rsc.org |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. nih.gov |
| Efficiency | Can be time-consuming with multiple work-up and purification steps. | Faster reaction times and potential for telescoped reactions. nih.govrsc.org |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Easier to scale by running the process for longer or using multiple reactors in parallel. |
Sustainable Chemical Manufacturing Considerations and Waste Minimization
The principles of green chemistry are increasingly guiding academic and industrial research towards more sustainable chemical manufacturing processes. purkh.comsolubilityofthings.com For a compound like this compound, this involves a holistic approach to minimizing environmental impact throughout its lifecycle.
A primary focus is on waste minimization, which encompasses reducing the generation of hazardous substances, improving atom economy, and recycling or reusing materials. solubilityofthings.comudel.eduyale.edutemple.edu This can be achieved through various strategies:
Process Optimization: Redesigning synthetic routes to use less hazardous reagents and solvents, and to maximize the incorporation of starting material atoms into the final product. purkh.com
Catalyst Recovery and Reuse: Developing methods for the efficient recovery and recycling of catalysts, whether they are precious metal complexes or enzymes. solubilityofthings.com
Solvent Selection and Recycling: Prioritizing the use of greener solvents and implementing solvent recovery and reuse systems. purkh.com
The following table outlines key strategies for waste minimization in chemical synthesis:
| Strategy | Description |
| Source Reduction | Modifying processes to generate less waste from the outset, for example, by using more selective catalysts. solubilityofthings.com |
| Recycling and Reuse | Recovering and reusing solvents, catalysts, and unreacted starting materials. purkh.comsolubilityofthings.com |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials to reduce reliance on fossil fuels. |
| Process Intensification | Employing techniques like continuous flow chemistry to improve efficiency and reduce waste. purkh.com |
Computational Design and Predictive Modeling of Novel Reactions and Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties and reactivity. nih.govmdpi.com In the context of this compound, computational methods can accelerate the discovery of novel synthetic routes and the design of new derivatives with desired properties.
Computational approaches can be applied to:
Reaction Mechanism Elucidation: Using quantum mechanics (QM) calculations to understand the detailed mechanism of a reaction, identify transition states, and predict reaction outcomes. This knowledge can guide the optimization of reaction conditions and the design of more effective catalysts.
Catalyst Design: Computationally screening libraries of potential catalysts to identify promising candidates for a specific transformation, thereby reducing the experimental effort required.
De Novo Enzyme Design: Designing entirely new enzymes with tailored catalytic activities for specific reactions, such as the stereoselective synthesis of chiral nitriles. mdpi.com
Predictive Modeling of Properties: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity or other properties of novel derivatives of this compound, allowing for the rational design of new compounds with improved characteristics. nih.govrsc.org
The integration of computational design and experimental work creates a powerful synergistic cycle for innovation in chemical synthesis.
Q & A
Q. What safety protocols are critical when handling this compound in multidisciplinary labs?
- Methodological Answer : Use NIOSH/MSHA-certified respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure. Fume hoods are mandatory for reactions releasing volatile cyanide byproducts. Emergency protocols should address cyanide detoxification (e.g., amyl nitrite antidote availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
